5-methyl-2-(pentafluorophenyl)-4-[(Z)-(pentylimino)methyl]-1,2-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-2-(pentafluorophenyl)-4-[(Z)-(pentylimino)methyl]-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazolone core, which is a versatile scaffold in medicinal chemistry, and is substituted with pentafluorophenyl and pentylimino groups, enhancing its chemical reactivity and stability.
Preparation Methods
The synthesis of 5-methyl-2-(pentafluorophenyl)-4-[(Z)-(pentylimino)methyl]-1,2-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactionsIndustrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Scientific Research Applications
5-methyl-2-(pentafluorophenyl)-4-[(Z)-(pentylimino)methyl]-1,2-dihydro-3H-pyrazol-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications due to its unique structural features.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-methyl-2-(pentafluorophenyl)-4-[(Z)-(pentylimino)methyl]-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The pentafluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the pyrazolone core can participate in various biochemical pathways. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other pyrazolone derivatives and pentafluorophenyl-substituted molecules. Compared to these, 5-methyl-2-(pentafluorophenyl)-4-[(Z)-(pentylimino)methyl]-1,2-dihydro-3H-pyrazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Other similar compounds include:
- 5-methyl-2-(pentafluorophenyl)-4-[(Z)-(hexylimino)methyl]-1,2-dihydro-3H-pyrazol-3-one
- 5-methyl-2-(pentafluorophenyl)-4-[(Z)-(butylimino)methyl]-1,2-dihydro-3H-pyrazol-3-one .
Properties
Molecular Formula |
C16H16F5N3O |
---|---|
Molecular Weight |
361.31 g/mol |
IUPAC Name |
5-methyl-2-(2,3,4,5,6-pentafluorophenyl)-4-(pentyliminomethyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C16H16F5N3O/c1-3-4-5-6-22-7-9-8(2)23-24(16(9)25)15-13(20)11(18)10(17)12(19)14(15)21/h7,23H,3-6H2,1-2H3 |
InChI Key |
KBJSIHWFQAGKCK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN=CC1=C(NN(C1=O)C2=C(C(=C(C(=C2F)F)F)F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.